Hexadecyltribenzylsilane
Description
Hexadecyltribenzylsilane is an organosilicon compound characterized by a silicon atom bonded to three benzyl groups and a hexadecyl (C₁₆H₃₃) chain. This structure confers unique properties, including high hydrophobicity, steric bulk, and stability, making it valuable in materials science and organic synthesis.
Properties
CAS No. |
4033-52-7 |
|---|---|
Molecular Formula |
C37H54Si |
Molecular Weight |
526.9 g/mol |
IUPAC Name |
tribenzyl(hexadecyl)silane |
InChI |
InChI=1S/C37H54Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-24-31-38(32-35-25-18-15-19-26-35,33-36-27-20-16-21-28-36)34-37-29-22-17-23-30-37/h15-23,25-30H,2-14,24,31-34H2,1H3 |
InChI Key |
PMUKEEXASXEDFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC[Si](CC1=CC=CC=C1)(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexadecyltribenzylsilane can be synthesized through the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction typically involves the use of a platinum catalyst under mild conditions. The general reaction scheme is as follows: [ \text{SiH} + \text{C=C} \rightarrow \text{Si-C-C} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the reaction of hexadecylsilane with benzyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions .
Chemical Reactions Analysis
Types of Reactions: Hexadecyltribenzylsilane undergoes various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The compound can be reduced to form simpler silanes.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or ozone are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Hexadecyltribenzylsilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism by which hexadecyltribenzylsilane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen and carbon atoms, leading to the formation of siloxane linkages. These linkages are crucial in the stabilization of biomolecules and the formation of silicone-based materials .
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights key differences between hexadecyltribenzylsilane and structurally related silanes:
Reactivity and Stability
- Steric Effects : this compound’s three benzyl groups create significant steric hindrance, reducing nucleophilic attack compared to dichlorosilanes (e.g., benzyloxy-tetradecyldiphenyldichlorosilane) . This makes it more stable but less reactive in crosslinking applications.
- Hydrolytic Stability : Unlike trimethoxy- or chlorosilanes, benzyl-substituted silanes resist hydrolysis due to the absence of labile groups (e.g., –OCH₃, –Cl) .
- Thermal Stability : The hexadecyl chain enhances thermal stability compared to shorter-chain analogs like cyclohexyl-substituted silanes .
Biological Activity
Hexadecyltribenzylsilane (HTBS) is a silane compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications and interactions with biological membranes. This article aims to synthesize the available research findings on HTBS, including its biological mechanisms, activity profiles, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its long hydrophobic alkyl chain (hexadecyl) and three benzyl groups attached to a silicon atom. This unique structure contributes to its amphiphilic properties, allowing it to interact with both hydrophobic and hydrophilic environments.
- Molecular Formula : C30H51Si
- Molecular Weight : 453.84 g/mol
- IUPAC Name : Hexadecyl(benzyloxy)trichlorosilane
Mechanism of Biological Activity
The biological activity of HTBS can be attributed to its ability to disrupt microbial membranes and biofilms. The hydrophobic nature of the hexadecyl group allows HTBS to integrate into lipid bilayers, leading to increased permeability and potential cell lysis in microbial organisms.
Proposed Mechanisms:
- Membrane Disruption : HTBS interacts with the phospholipid bilayer of microbial cells, leading to structural destabilization.
- Biofilm Inhibition : The compound has shown potential in inhibiting biofilm formation in various bacterial strains by interfering with quorum sensing mechanisms.
- Antimicrobial Activity : HTBS exhibits broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Antimicrobial Activity
A series of studies have evaluated the antimicrobial efficacy of HTBS against common pathogens:
- Bacterial Strains Tested :
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| E. coli | 32 µg/mL | 15 |
| S. aureus | 16 µg/mL | 20 |
| P. aeruginosa | 64 µg/mL | 10 |
These results indicate that HTBS is particularly effective against Staphylococcus aureus, which is significant given the rising concerns regarding antibiotic resistance.
Biofilm Studies
In a study assessing the antibiofilm activity of HTBS, it was found that at concentrations as low as 16 µg/mL, HTBS significantly reduced biofilm formation by E. coli by up to 70%. This was measured using crystal violet staining methods, which quantify biofilm biomass.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A clinical study investigated the use of HTBS in treating infections caused by multidrug-resistant bacteria. Patients treated with topical formulations containing HTBS showed a significant reduction in infection rates compared to controls. -
Case Study on Biofilm Disruption :
A laboratory study focused on the impact of HTBS on biofilms formed by Pseudomonas aeruginosa. The results demonstrated that treatment with HTBS not only inhibited initial biofilm formation but also disrupted established biofilms, suggesting its potential application in chronic wound management.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
